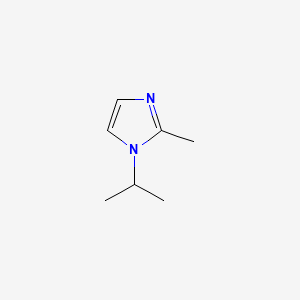

1-Isopropyl-2-methylimidazole

描述

Significance of Substituted Imidazole (B134444) Frameworks in Contemporary Chemistry

Substituted imidazole frameworks are a cornerstone of modern chemistry, largely due to their presence in a vast array of biologically active molecules and functional materials. ijpsjournal.commdpi.com The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, imparts a unique combination of properties, including the ability to act as a proton donor or acceptor and to coordinate with metal ions. ijpsjournal.comuobasrah.edu.iq This versatility makes it a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmaceuticals with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. ijpsjournal.comresearchgate.net

The strategic placement of substituents on the imidazole ring allows for the fine-tuning of its electronic and steric properties. This modulation is crucial for optimizing the interaction of imidazole-containing molecules with biological targets, enhancing their efficacy and selectivity. ijpsjournal.com In materials science, substituted imidazoles are integral components in the formation of ionic liquids and metal-organic frameworks (MOFs), materials with applications ranging from "green" solvents to gas storage and catalysis. made-in-china.comrsc.org The ability to tailor the properties of these materials by simply altering the substituents on the imidazole ring highlights the profound significance of this chemical framework.

Research Trajectories and Academic Relevance of 1-Isopropyl-2-methylimidazole

The research trajectory of this compound has been marked by its increasing application in specialized areas of chemical science. Initially recognized for its utility as a curing agent for epoxy resins, its potential has since been explored in more complex and high-value applications. google.com A key area of investigation is its role as a precursor and component in the synthesis of novel ionic liquids. made-in-china.comnih.gov The isopropyl and methyl groups on the imidazole ring influence the physical and chemical properties of the resulting ionic liquids, such as their viscosity, solubility, and thermal stability. nih.govntnu.no

Furthermore, the academic relevance of this compound is evident in its use in coordination chemistry and catalysis. The steric hindrance provided by the isopropyl group, combined with the electronic effects of the methyl group, can influence the geometry and reactivity of metal complexes, leading to the development of new catalysts with enhanced performance. researchgate.net Studies have also explored its application in native mass spectrometry as a charge-reducing and stabilizing agent for biomolecular complexes, demonstrating its utility in advanced analytical techniques. nih.gov The continued exploration of this compound in diverse research fields underscores its academic importance and its potential to contribute to significant scientific advancements. dtic.mil

Overview of Multifaceted Research Disciplines Involving this compound

The application of this compound spans several research disciplines, highlighting its multifaceted nature.

Materials Science: A primary application lies in the field of polymer chemistry, specifically as a curative for epoxy resins. Its use leads to materials with high heat and chemical resistance. google.com It is also a key building block for the synthesis of ionic liquids, which are investigated as environmentally friendly solvents and electrolytes. made-in-china.comnih.gov

Catalysis: The compound and its derivatives are explored as ligands in homogeneous and heterogeneous catalysis. The specific substitution pattern on the imidazole ring can influence the catalytic activity and selectivity of metal-based catalysts. researchgate.netacs.org

Pharmaceutical and Medicinal Chemistry: While not a therapeutic agent itself, the this compound scaffold is of interest in medicinal chemistry. Substituted imidazoles are a well-established class of compounds with a broad range of biological activities, and the unique steric and electronic properties of this particular derivative make it a valuable synthon for creating new molecular entities for drug discovery programs. ijpsjournal.comresearchgate.netnih.gov

Analytical Chemistry: Recent research has demonstrated the utility of 2-substituted imidazoles, including 2-isopropylimidazole, in native mass spectrometry. These compounds can act as supercharging reagents, improving the charge state and stability of protein complexes during analysis. nih.gov

The diverse applications of this compound are a testament to the versatility of the substituted imidazole framework and its continued importance in driving innovation across the chemical sciences.

Chemical and Physical Properties

Below is a table summarizing key chemical and physical properties of this compound.

| Property | Value | Reference |

| CAS Number | 84606-45-1 | made-in-china.comguidechem.comubuy.co.bwchemicalbook.combldpharm.comsynquestlabs.com |

| Molecular Formula | C₇H₁₂N₂ | made-in-china.comguidechem.comsynquestlabs.com |

| Molecular Weight | 124.18 g/mol | guidechem.com |

| Purity | Typically ≥98% | made-in-china.comubuy.co.bwprepchem.com |

| Appearance | Liquid | google.com |

| Predicted pKa | 7.90 ± 0.41 | guidechem.com |

Structure

3D Structure

属性

IUPAC Name |

2-methyl-1-propan-2-ylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-6(2)9-5-4-8-7(9)3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDRRCHJTUJBMQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90562849 | |

| Record name | 2-Methyl-1-(propan-2-yl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84606-45-1 | |

| Record name | 2-Methyl-1-(1-methylethyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84606-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole, 2-methyl-1-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084606451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 2-methyl-1-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-1-(propan-2-yl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Dehydrogenation Strategies for 1-Isopropyl-2-methylimidazole Synthesis

The synthesis of this compound is frequently accomplished through the dehydrogenation of its corresponding imidazoline (B1206853) precursor, 1-Isopropyl-2-methylimidazoline. This transformation involves the removal of hydrogen to create the aromatic imidazole (B134444) ring, a process heavily reliant on catalytic systems.

Catalytic Conversion of 1-Isopropyl-2-methylimidazoline Precursors

The conversion of 1-isopropyl-2-methylimidazoline to this compound is effectively achieved using dehydrogenation catalysts. google.com A prominent method involves catalysts comprising nickel, often in combination with other transition metals like copper and/or chromium. google.comgoogle.com For instance, reacting 1-isopropyl-2-methylimidazoline with a nickel-copper-chromium catalyst facilitates this conversion. google.com Raney nickel has also been documented as an effective catalyst for this dehydrogenation reaction. google.comgoogleapis.com The process can be carried out at temperatures ranging from 160 to 300°C and pressures from atmospheric up to 3.55 MPa. google.com Research has shown that using nickel-based catalysts combined with another transition metal allows for lower reaction temperatures and results in high conversion rates and yields with minimal by-products. google.com

Optimization of Reaction Parameters and Catalyst Performance in Dehydrogenation

Optimizing reaction conditions is crucial for maximizing the yield and efficiency of this compound synthesis. The choice of catalyst significantly impacts the outcome. While nickel catalysts alone can facilitate the dehydrogenation, combinations with copper and chromium have been found to be surprisingly effective, enabling high conversions at milder conditions. google.com

For example, heating 1-isopropyl-2-methylimidazoline with a specific nickel-copper-chromium catalyst at 200°C resulted in a near-quantitative yield of this compound. google.com In another instance, using a Raney Nickel-chromium catalyst led to a 98% yield with over 99% conversion of the imidazoline starting material. google.com Comparatively, using Raney nickel by itself under similar conditions yielded 84% of the target compound with 98% conversion. google.comprepchem.com A cobalt-based catalyst was shown to be much less effective, producing only a 14% yield with 19% conversion. google.com These findings demonstrate the superior performance of mixed-metal and Raney-type catalysts in this specific transformation.

| Catalyst | Yield of this compound | Conversion of Precursor | Reference |

|---|---|---|---|

| Raney Nickel-chromium | 98% | >99% | google.com |

| Nickel-copper-chromium | Almost quantitative | Not specified | google.com |

| Raney nickel | 84% | 98% | google.comprepchem.com |

| Cobalt hydrogenation catalyst | 14% | 19% | google.com |

Condensation and Cyclization Routes to Imidazole Derivatives

The construction of the imidazole ring system can be achieved through condensation and cyclization reactions, which involve forming the heterocyclic structure from acyclic precursors.

Formation from N-Isopropylethylenediamine and Carboxylic Acids

This compound can be synthesized directly from the reaction of N-isopropylethylenediamine and a suitable carboxylic acid, such as acetic acid. google.comprepchem.com This method involves heating the diamine and the acid to first form an amide intermediate. google.com This intermediate is then passed over a nickel-containing catalyst at elevated temperatures (e.g., 180°C to 250°C) to yield the final imidazole product, often without the need to isolate the intermediate imidazoline. google.com One documented procedure involved reacting N-isopropylethylenediamine with acetic acid in the presence of a Harshaw Ni-2715 catalyst, which resulted in a crude product containing 98% this compound. prepchem.com This approach represents an efficient route to the target compound from readily available starting materials. google.com

Exploration of General Methodologies for Regiocontrolled Imidazole Synthesis

The synthesis of specifically substituted imidazoles, like this compound, is part of the broader field of regiocontrolled imidazole synthesis. rsc.org Controlling the placement of substituents on the imidazole ring is a key challenge. figshare.com Various methodologies have been developed to achieve this, often employing transition metal catalysts. nih.gov For instance, copper-mediated C-H functionalization offers a route to highly substituted imidazoles under mild conditions. nih.gov Other approaches utilize palladium and copper to mediate the direct coupling of N-aryl-1H-imidazoles with aryl halides to achieve regiocontrolled synthesis. capes.gov.br The ability to control the regiochemistry is essential for creating complex functional molecules for various applications. rsc.org

Derivatization and Functionalization of this compound

Once synthesized, this compound can serve as a building block for more complex molecules through various derivatization and functionalization reactions. The imidazole ring is a versatile nucleus for chemical modification. nih.gov For example, this compound can be reacted with bromine-containing polymers, such as polyfluorene, to create imidazolium-functionalized polymers. core.ac.uk In this reaction, the nitrogen atom of the imidazole ring displaces the bromine on an alkyl side chain of the polymer, forming a new C-N bond and incorporating the imidazolium (B1220033) cation into the polymer structure. core.ac.uk Such functionalization is explored for applications like creating anion exchange membranes for fuel cells. core.ac.uk General methods for functionalizing N-alkylated imidazoles, such as metal-free, three-component processes, can also be applied to introduce new groups at the C2-position of the imidazole ring. thieme-connect.com

Synthesis of 1-Isopropyl-2-methylimidazolium Cations for Ionic Liquid Applications

The synthesis of 1-isopropyl-2-methylimidazolium cations is a key step in the development of task-specific ionic liquids (ILs). These salts are typically prepared through the direct N-alkylation of the parent heterocycle, this compound. This method involves a standard SN2 reaction mechanism where the nucleophilic N-3 atom of the imidazole ring attacks an electrophilic alkyl halide or a similar alkylating agent.

The general synthetic route involves reacting this compound with an appropriate alkyl halide (R-X, where R is the desired alkyl group and X is a halide such as Cl, Br, or I) to yield the corresponding 1-isopropyl-3-alkyl-2-methylimidazolium halide salt. The reaction is often carried out under controlled temperature conditions and may be performed with or without a solvent. For instance, solvent-free synthesis of imidazolium halides can be achieved efficiently using microwave irradiation, significantly reducing reaction times. scielo.org.mx The resulting halide salt can then undergo anion metathesis (anion exchange) to produce a variety of ionic liquids with different anions (e.g., tetrafluoroborate (B81430) (BF₄⁻), hexafluorophosphate (B91526) (PF₆⁻)), which allows for the fine-tuning of the IL's physical and chemical properties. mdpi.com

The structure and properties of the resulting ionic liquid are influenced by the nature of the alkyl group introduced at the N-3 position and the choice of the anion. Imidazolium-based ionic liquids are among the most widely studied due to their tunable nature, which can be modified by varying the alkyl substituents on the cation. mdpi.commonmouthcollege.edu

Table 1: Synthesis of 1-Isopropyl-3-alkyl-2-methylimidazolium Halides

| Starting Material | Alkylating Agent | Resulting Cation | Anion |

| This compound | Methyl iodide | 1-Isopropyl-2,3-dimethylimidazolium | Iodide |

| This compound | Ethyl bromide | 1-Ethyl-3-isopropyl-2-methylimidazolium | Bromide |

| This compound | Butyl chloride | 1-Butyl-3-isopropyl-2-methylimidazolium | Chloride |

Preparation of Functionalized Aminopropyl Derivatives

The preparation of functionalized aminopropyl derivatives of imidazole is an area of interest for creating materials with specific functionalities, such as for proton exchange membranes or as ligands for catalysis. researchgate.netbeilstein-journals.org These syntheses can involve the introduction of an aminopropyl group onto a pre-existing imidazole core or the construction of the imidazole ring from a precursor already containing the aminopropyl moiety.

One common strategy involves the N-alkylation of an imidazole with a haloalkylamine derivative. For example, this compound can be reacted with a protected 3-halopropylamine, such as N-(3-bromopropyl)phthalimide, followed by deprotection to reveal the primary amine.

Alternatively, a more direct approach involves using 1-(3-aminopropyl)imidazole (B109541) as a starting material. researchgate.net This compound can then be further functionalized. For instance, it can be attached to polymer backbones, as demonstrated by the reaction of 1-(3-aminopropyl)imidazole (APIm) with polyvinyl chloride (PVC). researchgate.net In this process, the amino and imidazole groups of APIm react directly with the chemically active chloride sites on the PVC backbone through a nucleophilic substitution reaction. researchgate.net While not starting with this compound, a similar strategy could theoretically be employed where 1-(3-aminopropyl)-2-methylimidazole is first synthesized and then alkylated with an isopropyl group at the remaining ring nitrogen to form the desired cation.

The synthesis of imidazole derivatives through methods like the Debus-Radziszewski reaction, which involves reacting a dicarbonyl compound, an aldehyde, ammonia, and an amine, provides a versatile route to various substituted imidazoles. nih.gov By choosing appropriate starting materials, an aminopropyl group could be incorporated.

Table 2: Representative Reactions for Aminopropyl Functionalization

| Imidazole Precursor | Reagent | Reaction Type | Functionalized Product |

| This compound | N-(3-Bromopropyl)phthalimide, followed by Hydrazine | N-Alkylation and Deprotection | 1-(3-Aminopropyl)-3-isopropyl-2-methylimidazolium bromide |

| 1-(3-Aminopropyl)imidazole | Isopropyl bromide | N-Alkylation | 1-(3-Aminopropyl)-3-isopropylimidazolium bromide |

| Poly(vinyl chloride) (PVC) | 1-(3-Aminopropyl)imidazole (APIm) | Nucleophilic Substitution | APIm-functionalized PVC |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and dynamics.

Proton (¹H) NMR for Structural Elucidation and Purity Assessment

Proton (¹H) NMR spectroscopy is a primary tool for elucidating the hydrogen framework of a molecule. In 1-isopropyl-2-methylimidazole, the ¹H NMR spectrum reveals distinct signals corresponding to the different types of protons present. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The imidazole (B134444) ring protons typically appear in the aromatic region of the spectrum. The protons at the C4 and C5 positions of the imidazole ring are expected to show distinct signals. The isopropyl group attached at the N1 position will exhibit a characteristic septet for the methine (-CH) proton and a doublet for the six equivalent methyl (-CH₃) protons due to spin-spin coupling. The methyl group at the C2 position will present as a singlet.

The integration of the peak areas in the ¹H NMR spectrum is proportional to the number of protons giving rise to each signal, which is a crucial aspect for structural confirmation and for assessing the purity of the compound. Any impurity with protons would generate additional signals, allowing for its detection and quantification.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Imidazole H-4/H-5 | 6.8 - 7.2 | d, d | ~1-3 |

| Isopropyl -CH | 4.2 - 4.6 | sept | ~7 |

| Imidazole C2-CH₃ | 2.3 - 2.5 | s | - |

| Isopropyl -CH₃ | 1.4 - 1.6 | d | ~7 |

Note: Predicted data is based on typical chemical shifts for similar imidazole derivatives. Actual experimental values may vary.

Carbon (¹³C) NMR for Carbon Skeleton Analysis

Carbon (¹³C) NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the imidazole ring (C2, C4, and C5) will resonate at characteristic chemical shifts. The C2 carbon, being attached to two nitrogen atoms and a methyl group, is expected to appear significantly downfield. The C4 and C5 carbons will have distinct signals in the aromatic region. The carbons of the isopropyl group (methine and methyl) and the C2-methyl carbon will also show characteristic peaks in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Imidazole C2 | 145 - 150 |

| Imidazole C4 | 125 - 130 |

| Imidazole C5 | 118 - 122 |

| Isopropyl -CH | 48 - 52 |

| Isopropyl -CH₃ | 22 - 25 |

| Imidazole C2-CH₃ | 12 - 15 |

Note: Predicted data is based on typical chemical shifts for similar imidazole derivatives and data for 1-methyl-2-isopropyl-imidazole. Actual experimental values may vary.

Application of NMR in Studying Ionic Liquid Conformations and Interactions

When this compound is quaternized to form an imidazolium (B1220033) cation, it can be a component of ionic liquids. NMR spectroscopy is a powerful technique to study the conformations and intermolecular interactions within these ionic liquids.

Changes in chemical shifts of the imidazolium ring protons, particularly the acidic proton at the C2 position (if not substituted), can provide insights into hydrogen bonding interactions with the anion. Furthermore, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity between different parts of the cation and the anion, offering a detailed picture of the ionic liquid's three-dimensional structure and ion pairing. Studies on various imidazolium-based ionic liquids have demonstrated that the nature of the anion and the substituents on the cation significantly influence the conformational preferences and the strength of intermolecular interactions.

Vibrational Spectroscopy Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrations of different functional groups.

For this compound, the FT-IR spectrum is expected to show characteristic bands for the C-H stretching of the aromatic imidazole ring and the aliphatic isopropyl and methyl groups. The C=N and C=C stretching vibrations of the imidazole ring will appear in the fingerprint region. The C-N stretching vibrations will also be present. The absence of a broad N-H stretching band (typically around 3200-3500 cm⁻¹) would confirm the substitution at the N1 position.

Table 3: Predicted FT-IR Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100 - 3150 | Imidazole C-H stretch |

| 2850 - 3000 | Aliphatic C-H stretch |

| 1500 - 1600 | Imidazole ring (C=C, C=N) stretch |

| 1300 - 1480 | C-H bend |

| 1000 - 1300 | Imidazole ring in-plane bend, C-N stretch |

Note: Predicted data is based on characteristic vibrational frequencies for imidazole and its derivatives.

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum.

In the Raman spectrum of this compound, the symmetric stretching and breathing modes of the imidazole ring are expected to be prominent. The C-C stretching of the isopropyl group and the C-H bending modes will also be observable. The combination of FT-IR and Raman spectroscopy provides a more complete vibrational analysis of the molecule.

Table 4: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode |

| 3100 - 3150 | Imidazole C-H stretch |

| 2850 - 3000 | Aliphatic C-H stretch |

| 1400 - 1600 | Imidazole ring stretching |

| 1200 - 1300 | Imidazole ring breathing |

| 600 - 800 | Imidazole ring deformation |

Note: Predicted data is based on characteristic Raman shifts for substituted imidazoles.

Mass Spectrometry (MS) Techniques for Molecular Identification

Mass spectrometry serves as a fundamental tool for determining the molecular weight and structural features of organic compounds. Techniques like Electrospray Ionization (ESI) are particularly effective for analyzing moderately polar and thermally labile molecules, such as imidazole derivatives.

Electrospray Ionization (ESI) and Ion Trap Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules, represented as [M+H]⁺. nih.gov This method provides clear molecular weight information with minimal in-source fragmentation. nih.gov For this compound (molar mass: 124.18 g/mol ), the expected protonated molecule would appear at a mass-to-charge ratio (m/z) of approximately 125.19.

When coupled with tandem mass spectrometry (MS/MS) in an ion trap, detailed structural information can be obtained through collision-induced dissociation (CID). scispace.com In this process, the isolated [M+H]⁺ ion is fragmented to produce a characteristic pattern of daughter ions. uab.edu Ion trap mass spectrometry is a powerful tool for sequential fragmentation (MSⁿ), which allows for the detailed characterization of complex structures by analyzing the fragmentation pathways of selected ions. nih.gov

For this compound, the fragmentation would likely involve the loss of neutral fragments from the isopropyl and methyl substituents. The fragmentation of even-electron ions, such as the [M+H]⁺ species produced by ESI, follows distinct pathways that can be systematically analyzed to elucidate the compound's structure. nih.govrsc.org The fragmentation pattern of the closely related 2-methylimidazole (B133640) shows a prominent molecular ion peak, which is also the base peak, indicating the stability of the imidazole ring. researchgate.netnist.gov

Table 1: Predicted ESI-MS/MS Fragmentation for this compound ([C₇H₁₂N₂ + H]⁺)

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment |

|---|---|---|---|

| 125.19 | 110.17 | 15.02 (CH₃) | Loss of a methyl radical from the isopropyl group |

| 125.19 | 83.09 | 42.10 (C₃H₆) | Loss of propene from the isopropyl group |

| 125.19 | 82.08 | 43.11 (C₃H₇) | Loss of the isopropyl radical |

X-ray Diffraction (XRD) for Crystalline and Molecular Structure Determination

X-ray Diffraction (XRD) is an indispensable technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of X-rays passing through a crystalline sample, one can deduce the arrangement of atoms, bond lengths, and bond angles.

Single Crystal X-ray Diffraction Studies of Imidazole Derivatives

Single crystal X-ray diffraction provides precise information on the three-dimensional structure of molecules in the solid state. mdpi.com Studies on imidazole derivatives have revealed detailed structural characteristics. For instance, the analysis of copper(II) acrylate complexes with 2-methylimidazole shows a distorted octahedral geometry where the imidazole derivatives are positioned trans to each other. nih.gov The Cu–N bond lengths in these structures are typically around 1.986 Å. nih.gov

The crystal structure of 2-methylimidazole itself has been determined to be orthorhombic, with the space group P2₁2₁2₁. iomcworld.comresearchgate.net This level of detail is crucial for understanding intermolecular interactions, such as π–stacking and hydrogen bonding, which govern the packing of molecules within the crystal. mdpi.com The methodology for such studies involves using a diffractometer to collect data, followed by solving and refining the structure using specialized software. mdpi.com

Table 2: Representative Crystal Data for 2-Methylimidazole

| Parameter | Value researchgate.net |

|---|---|

| Chemical Formula | C₄H₆N₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.9957 |

| b (Å) | 8.1574 |

| c (Å) | 9.7010 |

| Volume (ų) | 474.47 |

Advanced Thermal Analysis

Thermal analysis techniques are employed to study the physical properties of materials as they change with temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly valuable for characterizing the thermal behavior of compounds and the polymers they are used in.

Differential Scanning Calorimetry (DSC) for Thermal Transitions in Polymer Systems

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.de It is a highly effective method for characterizing the physical properties of polymers, including melting points, crystallization temperatures, and glass transitions (Tg). nih.govazom.com

This compound is utilized as a curative for epoxy resins. google.com In this context, DSC is a critical tool for monitoring the curing process, which is an exothermic event, and for determining the glass transition temperature of the final cured polymer. The Tg is a key indicator of the material's thermal stability and mechanical properties. The DSC thermogram of a polymer system will show a step change in the heat capacity at the glass transition temperature. hu-berlin.de For imidazolium-based ionic thermoplastic polyurethane elastomers, DSC curves are used to identify these crucial thermal transitions. researchgate.net

Thermogravimetric Analysis (TGA) for Decomposition Behavior and Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of materials. iomcworld.com The TGA thermogram plots mass percentage against temperature, showing distinct steps where mass loss occurs due to decomposition or volatilization.

For imidazole derivatives, TGA provides information on their stability at elevated temperatures. For example, the TGA thermogram of 2-methylimidazole shows that it is stable up to a certain temperature, after which it undergoes significant weight loss, indicating decomposition. researchgate.netresearchgate.net The thermal stability of this compound would be influenced by its specific alkyl substituents, and TGA would be the primary method to quantify this stability and compare it to other imidazole-based compounds.

Table 3: TGA Decomposition Data for 2-Methylimidazole

| Temperature Range (°C) | Weight Loss (%) | Decomposition Step |

|---|---|---|

| ~140 - 240 | ~100% | Single-step decomposition/volatilization researchgate.net |

Complementary Spectroscopic and Analytical Techniques

Advanced research into this compound and its coordination compounds relies on a suite of complementary analytical methods. These techniques provide a holistic understanding of the electronic properties, elemental composition, and stoichiometry of newly synthesized molecules and complexes.

UV-Vis Spectroscopy for Electronic Transitions and Complex Formation

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to probe the electronic structure of this compound and its derivatives. The absorption of UV or visible radiation by a molecule promotes electrons from a ground electronic state to a higher energy excited state. shu.ac.uk For organic molecules like this compound, which contain both sigma (σ) bonds, pi (π) bonds, and non-bonding (n) electrons (on the nitrogen atoms), several types of electronic transitions are possible. The most significant of these typically occur in the 200-700 nm range and involve the promotion of n or π electrons to an anti-bonding π* orbital. shu.ac.ukuzh.ch

The imidazole ring is a chromophore, a part of the molecule responsible for its color by absorbing light at specific wavelengths. tanta.edu.eg The electronic spectrum of an imidazole derivative typically displays intense absorption bands corresponding to π → π* transitions within the aromatic ring. rdd.edu.iq Less intense n → π* transitions, involving the lone pair electrons on the nitrogen atoms, may also be observed. uzh.ch

The utility of UV-Vis spectroscopy extends significantly to the study of complex formation between this compound, acting as a ligand, and various metal ions. Upon coordination of the ligand to a metal center, the electronic environment of the imidazole ring is altered, leading to shifts in the absorption bands. These shifts, known as solvatochromic shifts, can be either a shift to shorter wavelengths (blue shift) or longer wavelengths (red shift). shu.ac.uk For instance, the complexation of imidazole derivatives with copper(II) ions has been characterized by monitoring changes in the UV absorption spectrum, which helps in understanding the coordination mode. nih.gov The formation of metal complexes often introduces new absorption bands, specifically ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands, which provide direct evidence of complexation. rdd.edu.iq By titrating a solution of the ligand with a metal salt and monitoring the changes in the UV-Vis spectrum, researchers can investigate the stoichiometry and stability of the resulting complexes. rsc.orgresearchgate.net

| Electronic Transition | Typical Wavelength Range (nm) | Description | Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) |

|---|---|---|---|

| π → π | < 200 - 400 | Promotion of an electron from a π bonding orbital to a π anti-bonding orbital. libretexts.org | 1,000 - 10,000 |

| n → π | 250 - 600 | Promotion of an electron from a non-bonding orbital to a π anti-bonding orbital. uzh.ch | 10 - 100 |

| Charge Transfer (CT) | 200 - 800 | Electron transfer between the metal and the ligand in a complex. rdd.edu.iq | Often > 10,000 |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is an indispensable analytical technique for the characterization of new chemical compounds, including this compound and its metal complexes. This method provides the mass percentages of key elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—within a sample. The experimentally determined percentages are then compared against the theoretical values calculated from the proposed chemical formula. researchgate.netazjournalbar.com A close agreement between the experimental and calculated values serves as crucial evidence for the purity and the correct elemental composition of the synthesized compound. researchgate.net

The process is fundamental in coordination chemistry. After synthesizing a complex of this compound with a metal ion, elemental analysis is performed to confirm that the ligand and metal have combined in the expected stoichiometric ratio. azjournalbar.com For example, if a complex is proposed to have the formula [M(C₇H₁₂N₂)₂Cl₂], where M is a divalent metal, the theoretical percentages of C, H, and N can be calculated based on the atomic masses of the constituent elements. The synthesized complex is then analyzed, and if the measured percentages are within an acceptable margin of error (typically ±0.4%) of the calculated values, it strongly supports the proposed structure and stoichiometry. researchgate.netmdpi.com

| Element | Calculated (%) | Found (%) | Difference (%) |

|---|---|---|---|

| Carbon (C) | 43.77 | 43.55 | -0.22 |

| Hydrogen (H) | 6.30 | 6.41 | +0.11 |

| Nitrogen (N) | 14.58 | 14.65 | +0.07 |

Techniques for Metal Content and Speciation (e.g., ICP-OES)

To definitively verify the stoichiometry of metal complexes involving this compound, it is crucial to accurately determine the metal content. Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a powerful and widely used technique for this purpose. technologynetworks.com It is highly sensitive and capable of quantifying the concentration of a wide range of elements, including transition metals commonly used in coordination chemistry. youtube.com

In an ICP-OES analysis, a solution of the complex is introduced into a high-temperature argon plasma (around 10,000 K). youtube.com The intense heat atomizes the sample and excites the metal atoms and ions, causing them to emit light at their characteristic wavelengths. A spectrometer separates these wavelengths, and the intensity of the emitted light is measured, which is directly proportional to the concentration of the element in the sample. technologynetworks.comresearchgate.net

This technique is essential for confirming the metal-to-ligand ratio in a complex. For instance, after performing elemental analysis for C, H, and N, an ICP-OES measurement provides the percentage of the metal in the compound. This experimental value can be compared with the theoretical percentage calculated from the proposed formula, offering a comprehensive stoichiometric verification. nih.gov The method is particularly valuable for analyzing samples with complex matrices and for detecting trace amounts of metal ions. researchgate.nettandfonline.com

| Complex Formula | Metal | Calculated Metal Content (%) | Measured Metal Content (%) |

|---|---|---|---|

| Ni(C₇H₁₂N₂)₄₂ | Nickel (Ni) | 7.93 | 7.85 |

| [Cu(C₇H₁₂N₂)₂Cl₂] | Copper (Cu) | 16.49 | 16.55 |

| [Zn(C₇H₁₂N₂)₂(NO₃)₂] | Zinc (Zn) | 15.01 | 14.89 |

Applications in Materials Science Research

Development of Anion Exchange Membranes (AEMs) for Fuel Cells and Energy Devices

The pursuit of high-performance anion exchange membranes (AEMs) for applications like fuel cells has led researchers to explore various cationic functional groups. The 1-isopropyl-2-methylimidazolium cation has emerged as a promising candidate due to its unique structural properties that can enhance membrane stability and performance.

A key strategy in AEM development involves attaching cationic groups to a stable polymer backbone. Research has demonstrated the synthesis of AEMs by functionalizing a polyfluorene (PF) polymer backbone with 1-isopropyl-2-methylimidazole. core.ac.uk In this process, a brominated polyfluorene precursor (PFBr) reacts with this compound, resulting in the formation of an imidazolium-functionalized polymer (PF-IMIBr) with flexible alkyl side chains connecting the cationic group to the backbone. core.ac.uk The choice of this compound is partly due to its simpler synthesis compared to other imidazole (B134444) derivatives. core.ac.uk The presence of substituents at the C2 (methyl) and N3 (isopropyl) positions of the imidazolium (B1220033) ring is suggested to provide steric interference, which can enhance the alkaline stability of the cation. dicp.ac.cnacs.org Theoretical calculations and experimental results indicate that an N3-isopropyl substituent, in particular, contributes to high alkaline stability, making it a desirable feature for AEMs used in alkaline environments. dicp.ac.cnacs.org

The primary function of an AEM is to conduct hydroxide (B78521) ions, a property critical for the performance of an alkaline fuel cell. For AEMs incorporating 1-isopropyl-2-methylimidazolium groups, hydroxide conductivity has been shown to be adequate and temperature-dependent. core.ac.uk In a fluorene-based AEM, the hydroxide (OH⁻) conductivity increased significantly with temperature, rising from 7 mS cm⁻¹ at 20°C to 46 mS cm⁻¹ at 80°C in liquid water. core.ac.ukresearchgate.netjaist.ac.jp This level of conductivity is considered a vital characteristic for practical fuel cell applications. core.ac.uk The ion exchange capacity (IEC), which influences ion transfer, was measured at 1.84 mmol/g for this membrane, closely aligning with the theoretical calculated value of 1.99 mmol/g. core.ac.uk

The durability and dimensional stability of AEMs are crucial for long-term operation. Studies on fluorene-based AEMs with 1-isopropyl-2-methylimidazolium cations have provided key insights into these properties.

Chemical and Thermal Stability: The chemical stability of these AEMs was tested in a 1 M NaOH solution. core.ac.ukresearchgate.netjaist.ac.jp While the polyfluorene main chain remained chemically stable, degradation of the imidazolium cationic groups was observed at both room temperature and 80°C. core.ac.ukresearchgate.netjaist.ac.jp This highlights an ongoing challenge in AEM development, as the stability of the cationic group under highly alkaline conditions is paramount for membrane longevity. dicp.ac.cn Despite this, some studies suggest that C2-methyl and N3-isopropyl substituents can enhance the stability of imidazolium cations under alkaline conditions. dicp.ac.cn

Water Uptake and Swelling Ratio: The membrane exhibited low water uptake and good dimensional stability. core.ac.ukresearchgate.netjaist.ac.jp Water uptake increased with temperature, from 19 wt% at 20°C to 32 wt% at 80°C, as the mobility of polymer molecules is enhanced at higher temperatures. core.ac.uk Excessive water uptake can lead to mechanical weakness, but the observed values are considered favorable. core.ac.uk Consequently, the swelling ratio also increased with temperature, but remained low, ranging from 1% at 20°C to 7% at 80°C. core.ac.uk This low swelling is advantageous for maintaining the mechanical integrity of the membrane in an operating fuel cell. core.ac.uk

Table 1: Properties of a 1-Isopropyl-2-methylimidazolium Functionalized AEM

| Property | 20 °C | 80 °C |

| Hydroxide Conductivity | 7 mS cm⁻¹ | 46 mS cm⁻¹ |

| Water Uptake | 19 wt% | 32 wt% |

| Swelling Ratio | 1% | 7% |

| Data sourced from studies on a fluorene-based AEM. core.ac.ukjaist.ac.jp |

Role as Curing Agent and Accelerator in Epoxy Resin Systems

This compound serves as a highly effective curative for epoxy resins. google.com It belongs to the imidazole class of curing agents, which are known to produce thermosetting polymers with favorable mechanical properties and high thermal and chemical resistance when reacted with epoxy resins. google.comwikipedia.org

This compound exhibits distinct reactivity characteristics that make it suitable for a variety of applications. google.com A key feature is its latent reactivity; it shows a low rate of reactivity at ambient temperatures and an increased rate at moderately elevated temperatures. google.com This extends the pot life, or working time, of the epoxy formulation, which is particularly useful for processes like filament winding. google.comgoogleapis.com

The compound is a low-viscosity liquid, which is an advantage over many imidazole curatives that are solids, as it allows for easier mixing with the epoxy resin. google.com Curing can be effected using small amounts, typically between 1 to 5 parts by weight per 100 parts of epoxy resin. google.com While incomplete curing may occur under ambient conditions, heating to temperatures between 50°C and 200°C is necessary for the resin to fully cure. google.com Studies have shown that at 60°C, curing is more rapid with this compound compared to 1-methyl imidazole. google.com The curing mechanism for imidazoles is catalytic; the imidazole is regenerated during the curing process, allowing it to continue participating in the polymerization. researchgate.net This involves an initial reaction between the imidazole and an epoxy group to form an imidazolium adduct, which then catalyzes the polymerization of the epoxy resin. researchgate.net

Table 2: Curing Agent Characteristics

| Characteristic | Description |

| Physical Form | Low-viscosity liquid |

| Typical Loading | 1 to 5 parts per 100 parts by weight of epoxy resin |

| Reactivity Profile | Low at ambient temperature, increased at elevated temperatures |

| Curing Temperature | 50°C to 200°C for full cure |

| Key Properties Imparted | High heat and chemical resistance, extended pot life |

| Data sourced from patent information. google.com |

Utilization as Structure-Directing Agents (SDAs) in Zeolite and Molecular Sieve Synthesis

Beyond polymer chemistry, this compound and its corresponding cation, 1-isopropyl-2-methylimidazolium, are significant in the synthesis of crystalline microporous materials like zeolites and aluminophosphate (AlPO) molecular sieves. In this context, they function as organic structure-directing agents (SDAs). An SDA is a molecule that acts as a template around which the inorganic framework of the molecular sieve self-assembles during crystallization. The size, shape, and charge distribution of the SDA molecule are critical factors that guide the formation of specific pore and channel structures within the final crystalline material.

Imidazolium-based cations, derived from imidazoles such as 1-isopropylimidazole (B1312584), are particularly effective SDAs. caltech.edu Their structure can be systematically modified by changing the alkyl substituents on the imidazole ring, allowing for fine control over the templating effect. This tunability has led to the synthesis of a variety of zeolitic frameworks. caltech.edu For instance, research has utilized 1-isopropylimidazole as a starting material for creating more complex diquaternary imidazolium SDAs, which have shown effectiveness in directing the synthesis of one-dimensional zeolite structures like TON (Theta-One) and MTW (ZSM-12). caltech.eduresearchgate.net

The role of the SDA is not merely to act as a void-filler; it actively influences the nucleation and growth of the zeolite crystals, often leading to specific framework topologies that would not form in its absence. The interaction between the cationic SDA and the anionic inorganic precursor species in the synthesis gel is a key determinant of the final product's structure.

A significant application of imidazolium-based SDAs is in ionothermal synthesis, a method where an ionic liquid serves as both the solvent and the structure-directing agent. core.ac.uk This technique offers advantages over traditional hydrothermal synthesis, such as operating at lower pressures and enabling the formation of novel framework structures. Cations derived from substituted imidazoles, including those with isopropyl groups, are integral to this process for creating aluminophosphate (AlPO-n) materials. caltech.edu

Research has demonstrated that imidazolium bromide ionic liquids, such as 1-ethyl-3-methylimidazolium (B1214524) bromide and 1-butyl-3-methylimidazolium bromide, successfully produce various AlPO molecular sieves. core.ac.ukcaltech.edu In a notable example, the ionothermal synthesis using an imidazolium-based ionic liquid as both solvent and SDA led to the formation of SIZ-7, a novel cobalt aluminophosphate framework. nih.gov This highlights the dual role of the ionic liquid in providing the reaction medium and templating the crystalline structure.

In some cases, a co-templating approach is used. For instance, the new open-framework aluminophosphate JIS-1, which has a unique Al/P ratio of 6/7, was synthesized using 1-methylimidazole (B24206) (MIA) as a co-template alongside the ionic liquid 1-methyl-3-ethylimidazolium bromide (EMIMBr). This demonstrates that even the base imidazole can play a crucial structure-directing role in concert with its ionic liquid derivative. The choice of imidazolium cation directly influences the resulting aluminophosphate framework, with different alkyl chain lengths and substitution patterns favoring the formation of specific structures, such as AEL (AlPO-11) or AFI (AlPO-5). researchgate.net

The specific structure of the imidazolium cation used as an SDA has a profound impact on the framework selectivity (the type of zeolite topology formed) and the product morphology (the shape and size of the crystals). researchgate.net The size and shape of the cation must be compatible with the void spaces of the forming crystal lattice. A slight change in the SDA can lead to a completely different framework type.

Studies have shown that a single, versatile SDA can produce multiple zeolite phases depending on other synthesis conditions like temperature, water concentration, and the presence of other elements. For example, 2-isopropyl-1,3-dimethylimidazolium has been shown to direct the synthesis of up to seven different zeolite phases, including MTW and STF topologies, by varying parameters such as the germanium content in the synthesis gel.

The presence of different functional groups on the imidazolium ring, such as the isopropyl and methyl groups in this compound, dictates the cation's size, shape, and rigidity. This, in turn, influences which crystalline structure is thermodynamically or kinetically favored. Research on various 1-alkyl-3-methyl imidazolium bromides in AlPO synthesis revealed that the alkyl chain length affects the final product. researchgate.net Furthermore, the morphology of the crystals can be altered; materials prepared via ionothermal synthesis often exhibit different crystal shapes, such as needles or rods, compared to the spherical aggregates typically formed in hydrothermal synthesis. researchgate.net

The table below summarizes the influence of different imidazolium-based SDAs and synthesis conditions on the resulting molecular sieve framework, illustrating the principle of framework selectivity.

| Structure-Directing Agent (SDA) / Ionic Liquid | Co-Template / Additive | Synthesis Method | Resulting Framework(s) | Reference(s) |

| Diquaternary Imidazolium (from 1-isopropylimidazole) | - | Hydrothermal | TON, MTW | caltech.edu |

| 1-ethyl-3-methylimidazolium bromide | Cobalt source | Ionothermal | AEI, SOD, SIZ-7 | nih.gov |

| 1-methyl-3-ethylimidazolium bromide (EMIMBr) | 1-methylimidazole (MIA) | Ionothermal | JIS-1 | |

| 1-butyl-3-methylimidazolium bromide | Various amines | Ionothermal | AFI, ATV | researchgate.net |

| 2-isopropyl-1,3-dimethylimidazolium | Germanium (Ge) | Hydrothermal | MTW, STF, CSV, -CLO |

This selective direction is a cornerstone of modern materials design, enabling the targeted synthesis of porous materials with specific properties for applications in catalysis, separation, and adsorption.

Catalytic Applications and Mechanistic Investigations

1-Isopropyl-2-methylimidazole and Derivatives in Catalytic Processes

The unique structural features of this compound, particularly the steric and electronic effects of the isopropyl and methyl groups, make it and its derivatives valuable components in various catalytic systems.

Catalytic Hydrogenation for Chemical Synthesis

While this compound is often synthesized via the dehydrogenation of its corresponding imidazoline (B1206853), the reverse reaction, hydrogenation, is a cornerstone of chemical synthesis. The synthesis of this compound itself can be achieved through the dehydrogenation of 1-isopropyl-2-methylimidazoline over various metal catalysts. google.comgoogle.com Research has shown high yields and conversions using specific catalysts for this transformation. google.comgoogle.com For instance, a Raney Nickel-chromium catalyst can produce a 98% yield of this compound with over 99% conversion of the starting imidazoline. google.comgoogle.com In contrast, a cobalt hydrogenation catalyst resulted in a much lower yield of 14%. google.comgoogle.com

The efficiency of different catalysts in the synthesis of this compound from its imidazoline precursor is summarized below.

| Catalyst | Yield of this compound | Conversion of 1-Isopropyl-2-methylimidazoline |

| Raney Nickel-chromium | 98% | >99% |

| Raney Nickel | 84% | 98% |

| Cobalt hydrogenation catalyst | 14% | 19% |

| Nickel-copper-chromium | ~98% | 98.5% selectivity |

Conversely, related imidazole (B134444) derivatives have been utilized in catalytic transfer hydrogenation processes. For example, 1-isopropylimidazole (B1312584) has been used as a ligand in ruthenium(II) complexes to facilitate the reduction of ketones to alcohols, highlighting its utility in transfer hydrogenation reactions.

Role as Ligands in Metal-Catalyzed Reactions

Imidazole derivatives are widely recognized for their ability to act as ligands in coordination chemistry, forming stable complexes with various transition metals that can catalyze a range of organic reactions. researchgate.net The N-substituted imidazoles, including this compound, are valuable due to their complexing properties.

Dicopper(II) complexes featuring dinucleating tetraimidazole ligands have been synthesized and studied for their catalytic activity. acs.org Specifically, a ligand incorporating 1-isopropyl-4-formylimidazole was used to create a dinuclear copper(II) complex, Cu₂(MeO)(pbipl)₂. This complex demonstrated the highest catalytic activity among those studied for the quantitative oxidation of 2,4-di-tert-butylphenol, which was attributed to the bulky N-isopropyl groups enhancing the reaction rate and catalyst durability. acs.org

The steric bulk of the isopropyl group in compounds like 1-isopropylimidazole affects the accessibility of the nitrogen lone pair, which in turn modulates the compound's coordination geometry and ability to participate in catalytic cycles. This property is crucial in designing catalysts with specific activities and selectivities, such as in palladium-catalyzed C-H fluorination where bidentate 2-(pyridine-2-yl)isopropylamine ligands are employed. beilstein-journals.org

Application in Multicomponent Organic Reactions (e.g., as part of ionic liquid nanocatalysts)

Multicomponent reactions (MCRs) are highly efficient chemical processes that combine three or more reactants in a single step to form a complex product, saving time, energy, and raw materials. nih.gov Ionic liquids (ILs), particularly those based on imidazolium (B1220033) cations, have emerged as effective solvents and catalysts for MCRs due to their unique properties like low vapor pressure, tunable polarity, and reusability. nih.gov

While direct examples of this compound in ionic liquid nanocatalysts for MCRs are specific, the broader class of imidazolium-based ionic liquids is extensively used. For instance, 1-methylimidazole (B24206) is a precursor for ionic liquids used to stabilize silica-coated Fe₃O₄ magnetic nanoparticles. researchgate.netresearchgate.net These nanocatalysts have been successfully employed in the synthesis of pyrano[2,3-d]pyrimidines and N-sulfonylamidines through multicomponent reactions. researchgate.netresearchgate.net The catalytic efficiency is often enhanced by the synergistic effects of the ionic liquid's acidic or basic sites and the high surface area of the nanoparticle support. scielo.br The general mechanism often involves the ionic liquid activating a substrate, such as an aldehyde, which then participates in a cascade of reactions with other components to yield the final product. scielo.br

Mechanistic Studies of Imidazole-Mediated Catalysis

Understanding the mechanisms by which imidazoles facilitate catalytic reactions is crucial for optimizing existing processes and designing new catalysts.

Elucidation of Catalytic Pathways in Epoxy Curing Reactions

This compound is recognized as an effective curing agent for epoxy resins, providing materials with high heat and chemical resistance. google.com Its use allows for a low rate of reactivity at ambient temperatures and an increased rate at moderately elevated temperatures, offering a wider application window. google.com

The general mechanism of imidazole-catalyzed epoxy curing involves the nucleophilic attack of the imidazole's unsubstituted nitrogen on the epoxide ring, forming an imidazolium alkoxide intermediate. researchgate.net This adduct then initiates the anionic polymerization of the epoxy resin. researchgate.net Studies using various imidazoles have shown that the structure of the imidazole significantly influences the curing kinetics. researchgate.netkoreascience.kr For example, imidazoles with a substituent at the 2-position, like 2-methylimidazole (B133640), tend to react faster than those without. researchgate.netkoreascience.kr

The catalytic pathway involves several key steps:

Adduct Formation: The imidazole acts as a nucleophile, opening the epoxy ring to form a zwitterionic adduct.

Anionic Polymerization: The alkoxide anion of the adduct propagates the polymerization by attacking other epoxy groups.

Catalyst Regeneration: The imidazole can be regenerated during the process, confirming its role as a true catalyst. researchgate.net

Investigation of Catalyst Regeneration Mechanisms in Polymerization Systems

A key finding in the study of imidazole-catalyzed epoxy polymerization is that the imidazole is not permanently incorporated into the polymer but is regenerated, allowing it to participate in multiple catalytic cycles. researchgate.net Mechanistic investigations have revealed at least two pathways for catalyst regeneration during the curing process. researchgate.net

One pathway involves the N-dealkylation of the imidazolium intermediate via a substitution process. researchgate.net In this route, another nucleophile present in the system (such as an alkoxide) attacks the alkyl group on the nitrogen, cleaving the N-C bond and releasing the active imidazole catalyst. researchgate.net

A second regeneration route is through β-elimination , which leads to the formation of carbonyl compounds. researchgate.net This pathway accounts for the appearance of carbonyl absorption bands observed in the infrared spectra during the curing of epoxides with nitrogen-based compounds. researchgate.net These regeneration mechanisms demonstrate the true catalytic function of imidazoles in these polymerization systems, as they are not consumed as simple reactants. researchgate.net

Coordination Chemistry Studies

Ligand Properties of 1-Isopropyl-2-methylimidazole in Coordination Chemistry

This compound functions as a monodentate ligand, coordinating to metal ions primarily through the lone pair of electrons on its N3 nitrogen atom. The key properties of this ligand are dictated by the interplay of steric and electronic effects from its substituents.

Steric Hindrance: The presence of a bulky isopropyl group at the N1 position and a methyl group at the C2 position creates significant steric congestion around the coordinating N3 atom. This steric hindrance is more pronounced than in less substituted imidazoles like 1-methylimidazole (B24206) or 2-methylimidazole (B133640). wikipedia.org This property is crucial as it influences the coordination number and geometry of the resulting metal complexes, often preventing the formation of highly coordinated species and favoring lower coordination numbers. The steric bulk can also lead to elongated metal-ligand bond distances compared to complexes with less hindered imidazole (B134444) ligands. For instance, studies on related vanadyl-imidazole complexes have shown that the V–N bond distance is longer for ligands with an isopropyl group due to this steric hindrance.

Electronic Effects: The alkyl groups (isopropyl and methyl) are weak electron-donating groups. This inductive effect slightly increases the electron density on the imidazole ring and enhances the σ-donor capacity of the N3 nitrogen, making it a stronger Lewis base compared to unsubstituted imidazole. However, this electronic influence is generally considered secondary to the dominant steric effects in determining its coordination behavior.

The combination of these properties makes this compound a valuable tool for mimicking the sterically constrained environments of metal-binding sites in certain proteins. wikipedia.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a metal salt in an appropriate solvent.

Transition metal complexes of cobalt, nickel, and zinc with substituted imidazole ligands are well-documented. The general synthetic route involves combining stoichiometric amounts of the imidazole derivative and a metal (II) salt, such as a chloride or nitrate, in a solvent like ethanol, methanol, or dichloromethane. nih.govresearchgate.net The resulting complexes can often be isolated as crystalline solids upon slow evaporation of the solvent or by the addition of a less polar co-solvent. nih.gov

For example, complexes of cobalt(II) chloride have been synthesized with the structurally related 1-propargyl-2-methylimidazole, forming tetrahedral complexes where the metal ion is coordinated to two chloride ions and two imidazole ligands. researchgate.net Similarly, studies on 2-methylimidazole have yielded a variety of complexes with Co(II), Ni(II), and Zn(II), demonstrating diverse structural motifs, including discrete mononuclear units and polymeric frameworks. researchgate.netrsc.org

Characterization of these complexes is performed using various analytical techniques:

Spectroscopy (FT-IR, UV-Vis): Infrared spectroscopy helps confirm the coordination of the imidazole ligand by observing shifts in the vibrational frequencies of the imidazole ring. Electronic (UV-Vis) spectroscopy provides information about the d-d transitions of the metal ion, which is indicative of the coordination environment (e.g., octahedral vs. tetrahedral). researchgate.netresearchgate.net

Magnetic Susceptibility: This technique is used to determine the magnetic moment of the complex, which reveals the spin state of the metal ion (e.g., high-spin Co(II) or Ni(II)). researchgate.netrsc.org

Below is a table summarizing typical coordination data for related imidazole complexes.

| Complex | Metal Ion | Coordination Geometry | M-N Bond Length (Å) | Reference |

| [CoCl₂(1-propargyl-2-methylimidazole)₂] | Co(II) | Tetrahedral | ~2.01-2.02 | researchgate.net |

| [Ni(orotate)(H₂O)₂(2-meim)₂] | Ni(II) | Octahedral | ~2.08-2.10 | researchgate.net |

| [Zn(orotate)(H₂O)₂(2-meim)] | Zn(II) | Octahedral | ~2.03 | researchgate.net |

| [Fe(imidazole)₆]²⁺ | Fe(II) | Octahedral | ~2.20 | acs.org |

Table populated with data from structurally related compounds.

The sterically hindered nature of this compound makes it an excellent mimic for the histidine residue in the active sites of many metalloproteins. wikipedia.orgresearchgate.net The imidazole side chain of histidine is a common ligand for transition metals in biological systems, and its coordination environment is often sterically constrained by the surrounding protein architecture.

A notable application is in the design of synthetic analogs for the metal-binding sites of proteins like calprotectin, a manganese-sequestering protein. nih.gov Researchers have synthesized hexadentate ligands incorporating N-isopropylimidazole groups to systematically study the effect of steric bulk on the selective binding of Mn²⁺ over Zn²⁺. nih.gov These model systems allow for a detailed investigation of how the steric constraints imposed by the ligand framework (mimicking the protein) influence metal ion affinity and selectivity.

Furthermore, sterically demanding imidazoles are used to model the heme environment in proteins like myoglobin (B1173299) and hemoglobin. wikipedia.orgillinois.edu By using bulky imidazole ligands, chemists can replicate the steric push that the protein backbone exerts on axial ligands, influencing their binding affinity and geometry.

Investigation of Metal-Ligand Interactions and Electronic Structures in Complexes

The interaction between the metal center and the this compound ligand, along with the resulting electronic structure of the complex, has been investigated through experimental and computational methods.

Metal-Ligand Bond Analysis: X-ray crystallography provides precise data on the metal-nitrogen bond lengths and angles. As noted, the steric bulk of the isopropyl and methyl groups can cause a lengthening of the M-N bond compared to less substituted imidazoles. For example, the Fe-N bond distance in the hexakis(imidazole)iron(II) complex is approximately 2.204 Å. acs.org Deviations from ideal geometries (e.g., distorted tetrahedral or octahedral) are also common and can be attributed to the steric demands of the ligand.

Electronic Structure and Spectroscopy: The electronic properties of these complexes are often probed using UV-Vis spectroscopy and magnetic measurements. For instance, the electronic spectra of Co(II) complexes can distinguish between tetrahedral (with characteristic absorptions in the visible region) and octahedral geometries. researchgate.net

Computational Studies: Density Functional Theory (DFT) is a powerful tool used to complement experimental data. DFT calculations can predict molecular geometries and provide insights into the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These calculations help in understanding the nature of the metal-ligand bond, orbital contributions, and the relative stability of different coordination geometries. For related Co(II) and Ni(II) imidazole complexes, DFT has been used to assess stability and analyze the frontier molecular orbitals. researchgate.net

The table below provides an example of parameters derived from studies on related transition metal-imidazole systems.

| Complex System | Method | Finding | Reference |

| Co(II)/Ni(II) Imidazole Complexes | DFT Calculations | Calculation of HOMO/LUMO energies to assess complex stability. | researchgate.net |

| Fe(II) Imidazole Complex | Ligand Field Theory / EPR | Estimation of trigonal field splitting of the ⁵T₂g term (~485 cm⁻¹). | acs.org |

| Co(II) 1-propargyl-2-methylimidazole Complex | X-ray Diffraction / QTAIM | Analysis of coordination bonds and non-covalent interactions within the crystal. | researchgate.net |

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the properties of chemical compounds, including 1-isopropyl-2-methylimidazole and its derivatives. wordpress.comresearchgate.netacs.org DFT calculations allow for the prediction and analysis of various molecular characteristics, providing insights that complement experimental findings.

Prediction of Electronic Structure and Energetic Stability

DFT calculations are instrumental in determining the electronic structure and energetic stability of this compound. niscpr.res.inscientific.net These calculations can predict the distribution of electron density within the molecule, highlighting regions of high and low electron density, which are crucial for understanding its reactivity. niscpr.res.in The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, key indicators of chemical reactivity and electronic transitions, can be accurately computed. researchgate.netscientific.net

The stability of different conformations of the 1-isopropyl-2-methylimidazolium cation has been investigated using DFT. For instance, studies on the related 1-isopropyl-3-methylimidazolium cation revealed the existence of two stable rotational isomers: an asymmetric form (Asym) and a symmetric one (Sym). acs.org DFT calculations indicated that the asymmetric conformer is the most stable in the crystalline state, while both conformers coexist in the liquid state, with the asymmetric form being predominant. acs.org The energetic stability of ion pairs involving imidazolium (B1220033) cations and various anions has also been a subject of DFT studies. researchgate.net These calculations help in understanding the interactions that govern the properties of ionic liquids based on this cation.

Table 1: Predicted Relative Energies of 1-isopropyl-3-methylimidazolium Cation Conformers

| Conformer | State | Relative Energy (kJ/mol) | Population Ratio (Asym/Sym) in Liquid |

| Asymmetric (Asym) | Crystalline | Most Stable | ~7/3 |

| Symmetric (Sym) | Crystalline | Less Stable | ~7/3 |

This table is based on data for the closely related 1-isopropyl-3-methylimidazolium cation and illustrates the type of data obtainable through DFT for conformational analysis. acs.org

Simulation of Vibrational (IR, Raman) and NMR Spectra

DFT calculations are widely used to simulate the vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra of molecules. ahievran.edu.tr These theoretical spectra serve as a valuable tool for the interpretation and assignment of experimental data. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific peaks in the experimental IR and Raman spectra to particular vibrational modes of the molecule. researchgate.netresearchgate.net

Analysis of Interionic Interactions and Hydrogen Bonding in Ionic Liquids

In the context of ionic liquids formed from the 1-isopropyl-2-methylimidazolium cation, DFT is crucial for analyzing the nature and strength of interionic interactions. researchgate.net The interactions between the cation and the anion, which are predominantly electrostatic but also involve dispersion forces and hydrogen bonding, dictate the physicochemical properties of the ionic liquid. frontiersin.orgnih.gov

DFT calculations, often combined with the Quantum Theory of Atoms in Molecules (AIM), can be used to analyze the electron density and identify non-covalent interactions. researchgate.net For imidazolium-based cations, a key interaction is the hydrogen bond between the acidic protons of the imidazolium ring and the anion. While the C2-H proton is a primary site for hydrogen bonding in many imidazolium systems, methylation at the C2 position, as in this compound, shifts the interaction to other sites, such as the C4-H and C5-H protons. researchgate.net The strength of these hydrogen bonds is influenced by the nature of the anion. researchgate.netnih.gov

Conformational Analysis of Imidazolium Cations

The conformational flexibility of the substituents on the imidazolium ring, particularly the isopropyl group in this compound, can be thoroughly investigated using DFT. acs.orgacs.org By mapping the potential energy surface as a function of dihedral angles, the most stable conformations and the energy barriers for rotation between them can be determined. acs.org

For the related 1-isopropyl-3-methylimidazolium cation, DFT calculations have identified two stable rotational isomers, an asymmetric and a symmetric form. acs.org The relative energies of these conformers and their populations in different phases (liquid vs. crystal) can be predicted. acs.org Such conformational analyses are vital as the shape and flexibility of the cation can significantly impact the packing and, consequently, the macroscopic properties of the resulting ionic liquids. acs.orgnih.gov

Table 2: Stable Conformers of Butyl-Substituted Imidazolium Cations from DFT Calculations

| Cation Type | Stable Conformations | Rotational Energy Barrier (kJ/mol) |

| Imidazolium | Multiple stable conformers identified | 10-40 |

| Pyrrolidinium | Rotation induces ring pseudorotation | <6 (ring) |

| Piperidinium | No induced ring pseudorotation | 40-50 (ring) |

This table provides a comparative overview of conformational behavior in different cyclic cations, highlighting the type of insights gained from DFT studies. acs.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

Molecular Dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. For systems involving this compound, MD simulations can elucidate its behavior in the liquid state and its interactions with solvents. mdpi.comnih.govnih.gov These simulations model the movement of atoms and molecules based on classical mechanics, allowing for the study of time-dependent properties. diva-portal.org

Computational Modeling of Reaction Mechanisms and Catalytic Pathways

Computational chemistry offers powerful tools for modeling reaction mechanisms and exploring catalytic pathways involving this compound. tudelft.nlsmu.edu By calculating the energies of reactants, products, intermediates, and transition states, a detailed picture of the reaction energy profile can be constructed. smu.edu

For reactions where this compound or its derivatives act as catalysts, computational modeling can help to elucidate the catalytic cycle. researchgate.netresearchgate.net For example, in the context of imidazole-catalyzed reactions, it has been shown that imidazoles can be regenerated through various pathways. researchgate.net DFT calculations can be used to evaluate the feasibility of proposed mechanisms by determining the activation energies for each step. researchgate.net This approach can distinguish between different possible reaction pathways and identify the most favorable one. smu.eduresearchgate.net

In Silico Design and Screening of Novel Derivatives and Applications

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds with desired functionalities. bohrium.com For imidazole-containing compounds, in silico methods such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics simulations are employed to design and screen novel derivatives for a wide range of applications, including medicinal chemistry and materials science. acs.orgd-nb.infonih.gov These computational approaches allow for the efficient evaluation of large libraries of virtual compounds, saving significant time and resources compared to traditional experimental synthesis and testing. nih.gov

While specific in silico studies dedicated exclusively to the design and screening of novel derivatives of This compound are not extensively documented in publicly available research, the principles of computational design are broadly applicable. The methodologies used for other imidazole (B134444) derivatives provide a clear framework for how such studies on This compound would be conducted. These studies typically involve creating a virtual library of derivatives by modifying the core structure of This compound and then using computational models to predict their properties and potential activities.

For instance, in the field of drug discovery, researchers might design derivatives of This compound to target specific biological entities like enzymes or receptors. nih.govacs.org Molecular docking simulations would be used to predict how these new molecules bind to a protein's active site, with the goal of identifying potent and selective inhibitors or modulators. acs.orgacs.org Similarly, QSAR models can be developed to correlate the structural features of these derivatives with their biological activity, guiding the design of more effective compounds. d-nb.infonih.gov

In the context of materials science, computational screening could be used to identify derivatives of This compound with enhanced properties for applications such as corrosion inhibition. frontiersin.orgajchem-b.com Density Functional Theory (DFT) calculations and molecular dynamics simulations can predict the adsorption behavior and interaction energies of these derivatives on metal surfaces, helping to identify molecules that can form a stable protective layer. frontiersin.orgajchem-b.com

The following tables represent hypothetical data that would be generated from such in silico studies on novel derivatives of This compound , illustrating the type of information that would be sought in a real research scenario.

Table 1: Hypothetical In Silico Screening of this compound Derivatives for COX-2 Inhibition

This table illustrates the kind of data a computational screening for potential anti-inflammatory agents might produce. The derivatives are designed by adding different functional groups (R) to the imidazole ring of This compound . The docking score predicts the binding affinity to the target protein (COX-2), where a more negative score indicates a stronger predicted interaction. The Lipinski's Rule of Five is a set of criteria used to evaluate the drug-likeness of a compound.